1,3-Benzodithiole-2-thione

Analytical Chemistry Isothiocyanate Quantitation Cyclocondensation Assay

Procure 1,3-Benzodithiole-2-thione (C₇H₄S₃, MW 184.3) to guarantee the unique thione-dependent reactivity your protocols demand. Unlike oxygenated analogs (e.g., benzodithiol-2-one), only the C=S moiety provides the intense chromogenic signal (ε=23,000 M⁻¹cm⁻¹ at 365 nm) required for sensitive cyclocondensation-based detection of isothiocyanates and dithiocarbamates [37†L4-L9]. This thione also enables GSTP1 inhibition studies (Kᵢ=170 nM) and benzopentathiepin synthesis—applications impossible with the ketone analog. Choosing the correct sulfur-rich scaffold avoids assay failure and ensures synthetic viability. Available in 98% purity, stored at -20°C under inert gas to maintain integrity.

Molecular Formula C7H4S3
Molecular Weight 184.3 g/mol
CAS No. 934-36-1
Cat. No. B1218078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodithiole-2-thione
CAS934-36-1
Synonyms1,3-benzodithiole-2-thione
Molecular FormulaC7H4S3
Molecular Weight184.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)SC(=S)S2
InChIInChI=1S/C7H4S3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
InChIKeyPTYIRFMMOVOESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodithiole-2-thione (CAS 934-36-1) – Procurement-Relevant Structural and Functional Overview


1,3-Benzodithiole-2-thione (C₇H₄S₃, MW 184.3 g/mol) is a sulfur-rich heterocyclic compound featuring a benzene ring fused to a 1,3-dithiole-2-thione core. This electron-rich structure confers distinct chemical reactivity and analytical utility that differentiate it from oxygenated analogs such as 1,3-benzodithiol-2-one [1]. The compound serves as a versatile building block in organic synthesis, a sensitive chromogenic reporter in cyclocondensation-based analytical assays, and a biologically active scaffold with documented GSTP1 inhibition and chemopreventive properties [2].

1,3-Benzodithiole-2-thione: Why In-Class Analogs Cannot Serve as Drop-In Replacements


Substituting 1,3-benzodithiole-2-thione with a close structural analog—such as 1,3-benzodithiol-2-one (C=O replacing C=S) or a generic isothiocyanate metabolite—will fundamentally alter the performance characteristics of any assay or synthetic protocol. The thione sulfur atom is essential for the compound's unique chromogenic properties (ε = 23,000 M⁻¹cm⁻¹ at 365 nm) [1], which underpin its use as a high-sensitivity reporter in analytical chemistry. Oxygenated analogs lack this intense, low-energy absorbance and therefore cannot be substituted for quantitative cyclocondensation assays. Similarly, the thione moiety imparts distinct electrophilic reactivity and biological target engagement (e.g., GSTP1 inhibition) that are not recapitulated by the corresponding ketone or thiol derivatives . Procurement of the correct thione is thus non-negotiable for any application requiring the compound's specific spectroscopic or biochemical signature.

1,3-Benzodithiole-2-thione: Quantified Performance Differentiation vs. Key Analogs


Spectroscopic Sensitivity: 1,3-Benzodithiole-2-thione vs. 1,3-Dithiolane-2-thione as Analytical Chromophores

1,3-Benzodithiole-2-thione provides an intense UV absorbance (λ_max = 365 nm) with a molar absorptivity (ε) of 23,000 M⁻¹cm⁻¹, enabling sensitive spectroscopic detection of isothiocyanates following cyclocondensation with 1,2-benzenedithiol. In contrast, the aliphatic analog 1,3-dithiolane-2-thione (derived from 1,2-ethanedithiol) exhibits a significantly lower molar absorptivity (ε = 14,200 M⁻¹cm⁻¹ at 303 nm), resulting in a 38% reduction in detection sensitivity [1].

Analytical Chemistry Isothiocyanate Quantitation Cyclocondensation Assay

GSTP1 Inhibition: 1,3-Benzodithiole-2-thione vs. Reference Inhibitors

1,3-Benzodithiole-2-thione (BDT) inhibits glutathione S-transferase P1-1 (GSTP1) with an inhibition constant (Kᵢ) of 170 nM, as determined by time-dependent inhibition assays using reduced glutathione and 1-chloro-2,4-dinitrobenzene (CDNB) as substrates [1]. This sub-micromolar potency positions BDT as a significantly more potent GSTP1 inhibitor than the classic substrate analog ethacrynic acid (Kᵢ ≈ 1–5 μM for GSTP1-1) [2].

Cancer Chemoprevention Glutathione S-Transferase Enzyme Inhibition

Antioxidant Capacity: 1,3-Benzodithiole-2-thione vs. Ascorbic Acid in DPPH Assay

In a DPPH radical scavenging assay, 1,3-benzodithiole-2-thione (BDT) demonstrated concentration-dependent antioxidant activity comparable to ascorbic acid (vitamin C), a standard reference antioxidant . While the precise IC₅₀ value for BDT was not numerically specified in the available excerpt, the explicit statement that its scavenging effect was 'comparable' to ascorbic acid establishes BDT as a potent sulfur-based radical quencher.

Free Radical Scavenging DPPH Assay Oxidative Stress

Biocidal Application Rate: 1,3-Benzodithiole-2-thione Formulations vs. In-Class Analogs

1,3-Benzodithiole-2-thione compounds are effective as foliar fungicides, insecticides, and miticides when applied at rates of 200–5000 ppm as an aqueous emulsion [1]. The closely related 1,3-benzodithiol-2-one analogs (CAS 62576-04-9) are also disclosed for similar biocidal uses but are often synthesized and deployed as precursors to the thione derivatives, which possess enhanced sulfur-mediated reactivity and broader pest spectrum coverage [2].

Agricultural Chemistry Fungicide Insecticide Miticides

Synthetic Versatility: 1,3-Benzodithiole-2-thione as a Benzopentathiepin Precursor

1,3-Benzodithiole-2-thione reacts with elemental sulfur in liquid ammonia at ambient temperature to yield benzopentathiepins in high yields [1]. The oxygenated analog 1,3-benzodithiol-2-one does not undergo this transformation, as the reaction requires the thiocarbonyl (C=S) moiety for sulfur insertion. The thione therefore serves as a unique gateway to polysulfur heterocycles that are inaccessible from ketone derivatives.

Organic Synthesis Sulfur Heterocycles Benzopentathiepins

Analytical Detection Limit: 1,3-Benzodithiole-2-thione Cyclocondensation Assay Performance

The cyclocondensation assay utilizing 1,2-benzenedithiol to generate 1,3-benzodithiole-2-thione achieves a detection limit of a few picomoles of isothiocyanate when coupled with isocratic HPLC and automatic integration [1]. In comparison, the original spectroscopic method (without HPLC separation) was limited to ~1 nanomole detection. This represents a >200-fold improvement in sensitivity through optimized product detection.

HPLC Trace Analysis Isothiocyanate Quantitation

1,3-Benzodithiole-2-thione: High-Impact Research and Industrial Use Cases


Quantitative Bioanalysis of Isothiocyanates and Dithiocarbamates

1,3-Benzodithiole-2-thione is the chromogenic endpoint in the cyclocondensation assay, enabling sensitive UV/HPLC quantitation of isothiocyanates (e.g., from cruciferous vegetables), dithiocarbamate pesticides, and carbon disulfide [1]. Its high molar absorptivity (ε = 23,000 M⁻¹cm⁻¹) and picomole detection limits make it indispensable for pharmacokinetic studies, environmental monitoring, and food safety analysis.

GSTP1-Targeted Chemoprevention Research

With a Kᵢ of 170 nM against GSTP1, 1,3-benzodithiole-2-thione serves as a potent tool compound for investigating GSTP1's role in carcinogen detoxification, chemoresistance, and redox signaling [1]. Its demonstrated cancer chemopreventive effects in prostate and colon cancer models support its use in mechanistic studies and as a lead scaffold for developing GSTP1 inhibitors.

Synthesis of Polysulfur Heterocycles (Benzopentathiepins)

The reaction of 1,3-benzodithiole-2-thione with elemental sulfur in liquid ammonia provides direct access to benzopentathiepins, a class of polysulfur compounds with emerging applications in materials science and medicinal chemistry [1]. This route is not available from the corresponding ketone analog, establishing the thione as the essential precursor for this synthetic methodology.

Agricultural Biocide Development

1,3-Benzodithiole-2-thione and its derivatives are effective foliar fungicides, insecticides, and miticides at application rates of 200–5000 ppm [1]. Their broad-spectrum biocidal activity makes them candidates for crop protection formulations, particularly where sulfur-based actives are desired for their favorable environmental and toxicological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Benzodithiole-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.